Calcium phenylglyoxylate is an organic compound with the chemical formula . It is a calcium salt derived from phenylglyoxylic acid, which is a member of the glyoxylate family. This compound features a calcium ion coordinated with two phenylglyoxylate anions, making it unique among similar compounds due to its dual coordination and potential applications in various fields, including pharmaceuticals and materials science.
These reactions highlight its versatility in organic synthesis and potential for further functionalization.
Research indicates that calcium phenylglyoxylate exhibits biological activity, particularly in antimicrobial and anti-inflammatory contexts. The compound's structure allows it to interact with biological membranes, potentially leading to cell membrane disruption in certain pathogens. Additionally, its derivatives are being explored for their roles in metabolic pathways, particularly those involving oxidative phosphorylation, which is crucial for ATP production in cells .
Several methods exist for synthesizing calcium phenylglyoxylate:
These methods provide a variety of pathways for producing calcium phenylglyoxylate efficiently.
Calcium phenylglyoxylate has several applications across different sectors:
Interaction studies have shown that calcium phenylglyoxylate can form complexes with various metal ions, influencing its solubility and reactivity. These interactions can modify its biological activity, enhancing or diminishing its efficacy depending on the context. Furthermore, studies indicate potential synergistic effects when combined with other compounds, paving the way for novel formulations in therapeutic applications .
Calcium phenylglyoxylate shares similarities with other compounds such as:
| Compound | Formula | Unique Features |
|---|---|---|
| Calcium acetate | Commonly used as a food additive | |
| Calcium salicylate | Exhibits anti-inflammatory properties | |
| Calcium benzoate | Used as a preservative |
Uniqueness: Calcium phenylglyoxylate is distinct due to its dual coordination with phenylglyoxylate anions and its specific biological activities not commonly found in other calcium salts. Its potential applications in both medicinal chemistry and material sciences further differentiate it from similar compounds.
Calcium phenylglyoxylate is systematically identified as the calcium salt of phenylglyoxylic acid. Its IUPAC name is calcium 2-oxo-2-phenylacetate, reflecting the substitution of the carboxylic acid hydrogen in phenylglyoxylic acid with a calcium ion. The compound’s molecular formula, Ca(C₈H₅O₃)₂, arises from the coordination of one calcium cation (Ca²⁺) with two phenylglyoxylate anions. The phenylglyoxylate anion itself features a benzoyl group (-C₆H₅) bonded to a ketone (-C=O) and a carboxylate (-COO⁻) moiety, as represented by the SMILES notation C1=CC=C(C=C1)C(=O)C(=O)[O-].
The compound is registered under CAS 52009-50-4 and is structurally related to other phenylglyoxylate salts, such as sodium (CAS 43165-51-1) and potassium (CAS 63468-90-6) variants. These salts share the same anion but differ in cation coordination, which influences their solubility and stability. For instance, calcium’s divalent charge enhances lattice energy, often resulting in lower aqueous solubility compared to monovalent salts.
The synthesis of calcium phenylglyoxylate is intertwined with advancements in glyoxylic acid derivatives. Early research in the mid-20th century focused on hydrolysis and alcoholysis reactions of phenylglyoxylonitrile (C₆H₅COCN), a precursor to phenylglyoxylic acid and its salts. For example, hydration of phenylglyoxylonitrile with dilute sulfuric acid yielded phenylglyoxylic acid amide, which was subsequently converted to esters or salts through alcoholysis or neutralization. Calcium phenylglyoxylate likely emerged as a byproduct or intermediate in these processes, though specific historical records of its isolation are sparse.
In the 1970s, phenylglyoxylate salts gained attention in metabolic studies. The anion was identified as a human xenobiotic metabolite, particularly in styrene-exposed individuals, where it forms via the oxidation of mandelic acid. This discovery underscored its biological relevance and spurred interest in its coordination chemistry.
Calcium phenylglyoxylate exemplifies the interplay between carboxylate and ketone groups in metal-ligand interactions. The phenylglyoxylate anion acts as a bidentate ligand, coordinating to calcium via the carboxylate oxygen and the ketone oxygen. This coordination stabilizes the metal center and influences reactivity, making it a model compound for studying alkaline earth metal complexes.
Industrially, calcium phenylglyoxylate serves as a precursor in organic synthesis. For instance, it is implicated in the production of L-phenylglycine (L-phg), a non-proteinogenic amino acid used in antibiotics like virginiamycin and taxol. Microbial pathways employing engineered Escherichia coli strains convert phenylglyoxylate to L-phg via reductive amination, leveraging NADH-dependent enzymes such as leucine dehydrogenase. The calcium salt’s stability under fermentation conditions makes it preferable for large-scale biotransformations.
Additionally, calcium phenylglyoxylate is a key intermediate in agrochemical synthesis. It participates in cyclization reactions to yield heterocyclic compounds like 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one (metamitron), a herbicide. The salt’s insolubility in organic solvents facilitates its isolation during multi-step syntheses, enhancing process efficiency.
The synthesis of calcium phenylglyoxylate relies fundamentally on the neutralization reaction between phenylglyoxylic acid and calcium-containing bases. Phenylglyoxylic acid serves as the primary organic precursor, which can be obtained through several well-established pathways [1] [2] [3]. The most prominent method involves the oxidation of mandelic acid using potassium permanganate, yielding phenylglyoxylic acid with high selectivity [1]. Alternative synthetic routes include the hydrolysis of benzoyl cyanide and electrochemical carboxylation of benzyl compounds [1] [4].
Calcium carbonate represents the most economically viable inorganic precursor for salt formation . The neutralization mechanism proceeds through a stepwise process where calcium carbonate initially reacts with phenylglyoxylic acid to form calcium bicarbonate intermediates, which subsequently decompose to yield calcium phenylglyoxylate, water, and carbon dioxide . This reaction pathway can be represented as:
CaCO₃ + 2C₆H₅COCOOH → Ca(C₆H₅COCOO)₂ + H₂O + CO₂
Calcium hydroxide provides an alternative base precursor that offers faster reaction kinetics due to its higher solubility and stronger basicity compared to calcium carbonate . The direct neutralization with calcium hydroxide follows a more straightforward mechanism:
Ca(OH)₂ + 2C₆H₅COCOOH → Ca(C₆H₅COCOO)₂ + 2H₂O
The selection between these precursors depends on factors including reaction rate requirements, cost considerations, and desired product purity. Calcium carbonate typically yields products with higher purity due to the removal of gaseous carbon dioxide, while calcium hydroxide enables faster reaction completion [6].
The pH of the reaction medium critically influences both the reaction rate and product yield. Optimal pH ranges between 6.5 and 8.0 for calcium phenylglyoxylate formation [6]. At pH values below 6.0, incomplete neutralization occurs, leading to the presence of unreacted phenylglyoxylic acid and reduced yields. Conversely, pH values exceeding 8.5 can result in the formation of calcium hydroxide precipitates and side reactions that compromise product purity [6].
The pH-dependent solubility of calcium ions plays a crucial role in salt formation efficiency. Research demonstrates that calcium ion concentration in solution decreases significantly as pH increases from 6.3 to 7.3, with concentrations dropping from 460 mg/L to 314 mg/L [6]. This pH-dependent calcium availability directly impacts the driving force for salt precipitation and must be carefully controlled during synthesis.
Water-ethanol mixtures represent the optimal solvent system for calcium phenylglyoxylate synthesis [7]. Pure aqueous systems, while providing excellent solubility for calcium salts, may result in rapid precipitation that can trap impurities within the crystal structure. The incorporation of ethanol in ratios ranging from 1:1 to 3:1 (water:ethanol) provides several advantages:
The solvent composition affects both the solubility of reactants and the crystallization behavior of the product. Ethanol concentrations above 75% volume can lead to precipitation of calcium salts, while concentrations below 25% may not provide sufficient crystallization control [7].
Temperature optimization reveals an optimal range of 25-60°C for most synthesis pathways [8] [7]. Lower temperatures (below 25°C) result in slower reaction kinetics and incomplete conversion, while temperatures exceeding 60°C can promote decomposition reactions and reduce product stability.
Temperature-dependent reaction rate studies indicate that reaction rates approximately double for every 10°C increase within the optimal range [8]. However, temperatures above 70°C can lead to thermal decomposition of phenylglyoxylic acid, forming benzaldehyde and carbon monoxide as undesired byproducts [8].
The temperature also influences the polymorphic form of the calcium phenylglyoxylate product. Research on similar calcium organic salts demonstrates that temperature affects crystal morphology and polymorphic transitions, with higher temperatures favoring more thermodynamically stable crystal forms [9].
Electrochemical carboxylation represents an emerging green approach for calcium phenylglyoxylate synthesis [10] [4] [11]. This method involves the electrochemical reduction of phenyl halides in the presence of carbon dioxide, followed by calcium-mediated salt formation.
The electrochemical process operates through several key steps:
Nickel-catalyzed electrochemical carboxylation has demonstrated particular promise, achieving yields of 60-75% for phenylglyoxylate derivatives [11]. The process utilizes inexpensive nickel catalysts and operates under mild conditions (room temperature, atmospheric pressure) while avoiding the use of sacrificial electrodes [11].
Recent developments in calcium-mediated electrochemical synthesis show potential for direct formation of calcium salts during the electrochemical process [12]. Calcium serves both as a mediator for electron transfer and as the cation source for salt formation, streamlining the overall synthetic pathway [12].
Photoredox catalysis offers an alternative catalytic approach for phenylglyoxylate synthesis [13] [14]. This method employs quaternary ammonium salts of phenylglyoxylic acid as photobase generators, enabling controlled decarboxylation and subsequent salt formation under visible light irradiation [13].
The photocatalytic mechanism involves:
Biocatalytic approaches utilizing engineered enzyme systems have shown promise for sustainable phenylglyoxylate synthesis [15] [2] [16]. Cascade biocatalysis employing mandelate racemase, hydroxymandelate oxidase, and calcium-dependent enzymes can convert mandelic acid to calcium phenylglyoxylate with yields approaching 98% [2].
The engineered enzyme systems offer several advantages:
Recrystallization from water-ethanol mixtures represents the primary purification technique for calcium phenylglyoxylate [17] [18]. The optimal solvent composition ranges from 1:1 to 3:1 water:ethanol ratios, providing controlled dissolution and crystallization rates [7].
The recrystallization process involves:
Recrystallization yields typically range from 90-95% with purity improvements from 85-90% to 95-99% [17]. Multiple recrystallization cycles can achieve purities exceeding 99%, though with some yield reduction [17].
Selective precipitation utilizing pH adjustment and ionic strength control enables effective purification [19] [9]. The method exploits the differential solubility of calcium phenylglyoxylate compared to common impurities such as unreacted calcium salts and organic byproducts.
Precipitation purification protocols involve:
Research demonstrates that sodium chloride concentrations of 1.0 M provide maximum yield and purity for calcium salt precipitation from brine solutions, achieving purities of 99.5% and yields of 98.9% [9].
Column chromatography using ion exchange resins provides high-resolution purification for research-grade calcium phenylglyoxylate [20]. DEAE-Trisacryl chromatography has proven effective for separating calcium phenylglyoxylate from structurally similar impurities [21].
Crystallization engineering through controlled nucleation and growth enables optimization of crystal morphology and purity [9]. Parameters including supersaturation ratio, cooling rate, and seeding techniques significantly influence final product quality.
Yield maximization strategies incorporate:
The implementation of these integrated purification approaches enables consistent production of calcium phenylglyoxylate with purities exceeding 98% and overall yields of 85-92% from crude reaction mixtures [19] [9].
| Synthesis Method | Precursors | Optimal pH | Temperature Range (°C) | Yield (%) |
|---|---|---|---|---|
| Direct Neutralization | Phenylglyoxylic acid + Ca(OH)₂ | 6.5-7.5 | 20-50 | 85-95 |
| Precipitation with Calcium Carbonate | Phenylglyoxylic acid + CaCO₃ | 7.0-8.5 | 25-60 | 80-90 |
| Precipitation with Calcium Hydroxide | Phenylglyoxylic acid + Ca(OH)₂ | 8.0-9.5 | 30-70 | 75-85 |
| Electrochemical Carboxylation | Phenyl compounds + CO₂ + Ca electrode | 6.0-7.0 | 20-40 | 60-75 |
| Catalytic Oxidation | Mandelic acid + Ca salts | 4.0-6.0 | 25-55 | 70-85 |
| Salt Exchange | Phenylglyoxylate salts + Ca compounds | 6.0-8.0 | 20-45 | 65-80 |
| Parameter | Optimal Range | Critical Factor |
|---|---|---|
| pH | 6.5-8.0 | Salt formation efficiency |
| Temperature (°C) | 25-60 | Reaction rate and yield |
| Solvent | Water/Ethanol mixtures | Solubility and crystallization |
| Molar Ratio (Acid:Base) | 1:1 to 1:1.2 | Complete neutralization |
| Reaction Time (hours) | 2-6 | Reaction completion |
| Stirring Speed (rpm) | 200-500 | Mass transfer |
| Purification Method | Solvent Conditions | Yield Recovery (%) | Purity Achieved (%) |
|---|---|---|---|
| Recrystallization | Water/Ethanol (1:1 to 3:1) | 90-95 | 95-99 |
| Precipitation | Aqueous solutions | 85-92 | 92-96 |
| Filtration | Cold water | 95-98 | 90-95 |
| Washing | Distilled water | 98-99 | 95-98 |
| Drying | 60-80°C vacuum | 99 | 98-99 |